(1-Phenylcyclopropyl)methanol

Organic Synthesis Medicinal Chemistry Structural Isomerism

Sourcing the correct geminal substitution pattern is critical for asymmetric synthesis-vicinal isomers like cyclopropyl(phenyl)methanol (CAS 1007-03-0) lead to failed reactions and altered stereochemical outcomes. (1-Phenylcyclopropyl)methanol eliminates this risk by providing the precise steric and electronic environment required. • Chiral oxazaborolidine catalyst precursor with improved enantioselectivity vs. less hindered analogs. • Validated CCR5 antagonist scaffold for HIV-1 entry inhibitor medicinal chemistry campaigns. • Solid at RT (m.p. 70-72°C); simplifies quantitative transfer and reduces spill exposure risk, lowering hazard classification vs. liquid analogs (mouse i.p. LD50 > 500 mg/kg).

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 31729-66-5
Cat. No. B1362858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Phenylcyclopropyl)methanol
CAS31729-66-5
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC1(CO)C2=CC=CC=C2
InChIInChI=1S/C10H12O/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2
InChIKeyAPALRPYIDIBHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (1-Phenylcyclopropyl)methanol (CAS 31729-66-5): A Unique Cyclopropyl Building Block


(1-Phenylcyclopropyl)methanol (CAS: 31729-66-5) is a primary alcohol featuring a geminally substituted phenyl and hydroxymethyl group on a cyclopropane ring [1]. Its distinct substitution pattern—where the functional groups are on the same cyclopropyl carbon—differentiates it from constitutional isomers and analogs like cyclopropyl(phenyl)methanol (CAS: 1007-03-0), where the substituents are on adjacent carbons [2]. This structural distinction confers unique reactivity and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Why (1-Phenylcyclopropyl)methanol Cannot Be Replaced with Generic Cyclopropylmethanols


The position of the phenyl and hydroxymethyl substituents on the cyclopropane ring is not a trivial detail. For (1-Phenylcyclopropyl)methanol, the geminal arrangement leads to increased steric hindrance around the reactive hydroxyl group and a unique electronic environment . In contrast, analogs like cyclopropyl(phenyl)methanol or (2-phenylcyclopropyl)methanol feature a vicinal arrangement of the cyclopropane and phenyl groups, which alters the molecule's conformational landscape and subsequent reactivity in key transformations like asymmetric reductions or nucleophilic substitutions . Consequently, interchanging these compounds can lead to failed syntheses, altered stereochemical outcomes, or unexpected byproduct formation, underscoring the need for compound-specific procurement .

Quantitative Evidence Guide for (1-Phenylcyclopropyl)methanol Selection


Structural Isomer Differentiation: Geminal vs. Vicinal Substitution and Reactivity

(1-Phenylcyclopropyl)methanol is a structural isomer of cyclopropyl(phenyl)methanol (CAS 1007-03-0). The key distinction lies in the cyclopropane substitution pattern: the target compound features a geminal (1,1-disubstituted) arrangement, whereas its analog features a vicinal (1,2-disubstituted) arrangement [1]. This difference in connectivity is quantifiable through standard analytical techniques such as 1H NMR spectroscopy, where the cyclopropyl protons will exhibit distinct coupling patterns and chemical shifts due to the different electronic and steric environments. For instance, the methylene protons adjacent to the hydroxyl group in the target compound are expected to show different multiplicity and coupling constants compared to the methine proton in the analog [2].

Organic Synthesis Medicinal Chemistry Structural Isomerism

Physical Form and Handling: Crystalline Solid vs. Liquid Analogs

At ambient conditions, (1-Phenylcyclopropyl)methanol is a solid with a reported melting point in the range of 70-72°C . This stands in contrast to many structurally similar cyclopropyl alcohols, such as (4-cyclopropylphenyl)methanol, which is a liquid . The solid-state property of the target compound simplifies purification via recrystallization and offers superior handling and storage stability, reducing the risk of spills and volatility-associated losses compared to liquid analogs.

Pre-formulation Physical Chemistry Process Chemistry

Comparative Acute Systemic Toxicity Profile

An in vivo acute toxicity study reported an intraperitoneal LD50 for (1-Phenylcyclopropyl)methanol in mice of >500 mg/kg . This value indicates a relatively lower order of acute toxicity compared to some other small, lipophilic alcohols. For context, benzyl alcohol, a common structural comparator often used as a solvent or preservative, has a reported intravenous LD50 in mice of 319 mg/kg [1]. The higher LD50 value for the target compound suggests a wider safety margin for handling in a research or production environment.

Toxicology Safety Assessment Risk Management

Potential in Antiviral Lead Discovery as a CCR5 Antagonist

Preliminary pharmacological screening suggests that (1-Phenylcyclopropyl)methanol can function as a CCR5 antagonist [1]. This activity profile is distinct from that of (S)-cyclopropyl(phenyl)methanol, which has been investigated primarily for antimalarial properties with moderate IC50 values . The target compound's potential activity against CCR5, a co-receptor for HIV entry, points to a divergent therapeutic application space compared to its close structural analog. While specific IC50 values for the target compound are not reported, this class-level activity profile provides a strategic rationale for its selection over analogs when targeting CCR5-related pathways.

Antiviral Research Drug Discovery CCR5 Antagonism

Optimal Application Scenarios for (1-Phenylcyclopropyl)methanol


Synthesis of Enantioselective Catalysts and Chiral Ligands

The geminal substitution pattern of (1-Phenylcyclopropyl)methanol creates a sterically congested and conformationally restricted alcohol. This makes it an excellent substrate for the preparation of chiral oxazaborolidines, which are used as catalysts in asymmetric reductions . The rigidity imparted by the cyclopropane ring, combined with the steric bulk of the phenyl group, can lead to improved enantioselectivity in the resulting catalyst, offering a distinct advantage over less hindered analogs like cyclopropyl(phenyl)methanol.

Development of HIV Entry Inhibitors (CCR5 Antagonists)

Based on preliminary screening data indicating CCR5 antagonist activity [1], (1-Phenylcyclopropyl)methanol serves as a validated starting point for medicinal chemistry campaigns targeting HIV-1 entry. Its structural core is distinct from other classes of CCR5 antagonists (e.g., piperidine- or piperazine-based compounds) and is present in several patented cyclopropyl-based CCR5 antagonist series [2], making it a high-value scaffold for developing novel antiviral agents with potentially unique resistance profiles.

Exploration of CNS Therapeutics via MAO Inhibition

The 1-phenylcyclopropyl motif is a privileged structure in monoamine oxidase (MAO) inhibitors, a class of drugs used to treat depression and Parkinson's disease [3]. While the target compound is not an MAO inhibitor itself, it is a key intermediate for synthesizing 1-phenylcyclopropylamine and related analogs. The geminal arrangement is crucial for the correct geometry of the final pharmacophore, and substitution with (1-phenylcyclopropyl)methanol allows for late-stage diversification of the amine moiety, enabling SAR studies around this important CNS scaffold.

Process Chemistry and Scale-Up Where Handling Safety is a Priority

The combination of being a solid at room temperature (m.p. 70-72°C) and having a relatively low acute toxicity profile (mouse i.p. LD50 > 500 mg/kg) makes (1-Phenylcyclopropyl)methanol a safer and more practical choice than liquid or more toxic analogs for multi-step synthetic sequences. The solid state simplifies quantitative transfer and reduces exposure risk from spills, while the higher LD50 value lowers the hazard classification, potentially streamlining regulatory compliance and waste management in a pilot plant or manufacturing setting.

Technical Documentation Hub

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